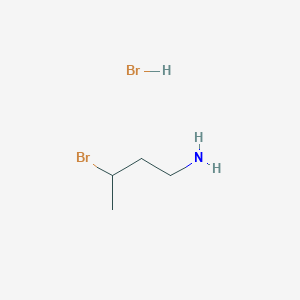

3-Bromobutane-1-aminehydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromobutane-1-aminehydrobromide is a chemical compound that has been widely used in scientific research. It is a derivative of butylamine and is commonly used as a reagent in organic synthesis. The compound has several properties that make it useful in scientific research, including its ability to react with a variety of different compounds and its relatively low toxicity.

Applications De Recherche Scientifique

Liquid Phase Amination

Yokoyama et al. (2000) studied the amination of 1-bromobutane in an aqueous ammonia solution, revealing the formation of n-butylamine and di-n-butylamine as major products. This research highlights the significance of 1-bromobutane in synthesizing amines under specific conditions (Yokoyama et al., 2000).

Enantioselective Surface Chemistry

Rampulla et al. (2006) explored the enantioselective surface chemistry of R-2-bromobutane on chiral copper surfaces, revealing insights into molecular adsorption and debromination processes. This study underscores the potential application of bromobutanes in studying surface chemistry and reaction mechanisms (Rampulla et al., 2006).

Thermodynamics of Ionic Liquid Precursors

Paulechka et al. (2011) measured the heat capacity and fusion parameters of 1-bromobutane, providing crucial data for calculating thermodynamic functions in the crystal and liquid states. This research is vital for understanding the thermodynamic properties of bromobutane in the context of ionic liquid synthesis (Paulechka et al., 2011).

Synthesis of Homoallylic Amines

Das et al. (2006) demonstrated the synthesis of homoallylic amines using a catalytic amount of (bromodimethyl)sulfonium bromide. This finding illustrates the role of bromobutane derivatives in facilitating multi-component synthesis reactions (Das et al., 2006).

CO2 Capture by Task-Specific Ionic Liquid

Bates et al. (2002) conducted a study on a new room temperature ionic liquid incorporating a cation with an appended amine group for CO2 capture. This highlights the use of bromobutane derivatives in environmental applications like CO2 sequestration (Bates et al., 2002).

Catalysis in Cycloaddition Reactions

Xu et al. (2015) prepared a mesoporous-C4N4-based catalyst grafted with n-bromobutane, showing high catalytic conversion and selectivity in the cycloaddition of CO2 with propylene epoxide. This indicates the effectiveness of bromobutane-modified catalysts in chemical synthesis (Xu et al., 2015).

Photodissociation Studies

Zhou et al. (2012) investigated the photodissociation dynamics of 2-bromobutane, providing valuable data on the speed and angular distributions of bromine fragments. This research contributes to the understanding of molecular dissociation processes in bromobutanes (Zhou et al., 2012).

Propriétés

IUPAC Name |

3-bromobutan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGGCFOFXPMWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)

![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)

![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2627330.png)

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)